3,3,5-trimethyl-3H-pyrazole 1,2-dioxide
Description
3,3,5-Trimethyl-3H-pyrazole 1,2-dioxide is a heterocyclic compound featuring a pyrazole core with two oxygen atoms at the 1- and 2-positions and three methyl substituents at the 3- and 5-positions. Its unique structure confers distinct electronic and steric properties, making it relevant in coordination chemistry, materials science, and as a precursor in synthetic organic chemistry. The compound’s stability and reactivity are influenced by the electron-withdrawing effects of the dioxide moiety and the steric bulk of the methyl groups.
Properties
CAS No. |
62925-71-7 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3,5,5-trimethyl-2-oxidopyrazol-1-ium 1-oxide |
InChI |
InChI=1S/C6H10N2O2/c1-5-4-6(2,3)8(10)7(5)9/h4H,1-3H3 |
InChI Key |
FTBBYYWKTYXOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC([N+](=O)N1[O-])(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethylpyrazole with oxidizing agents to introduce the dioxide functionality . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the oxidation process .
Industrial Production Methods
Industrial production of 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3,5-trimethyl-3H-pyrazole 1,2-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a pyrazole or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, acetonitrile, and other polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrazoles, higher oxides, and reduced pyrazole derivatives .
Scientific Research Applications
3,3,5-trimethyl-3H-pyrazole 1,2-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The presence of the dioxide group allows it to participate in redox reactions, influencing various biochemical pathways . The compound’s ability to donate and accept hydrogen bonds makes it a versatile molecule in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the uniqueness of 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide, we compare it to three classes of analogs:
Pyrazole Dioxides with Varied Substituents
- 3,5-Dimethyl-1H-pyrazole 1,2-dioxide : Lacks the third methyl group at the 3-position, reducing steric hindrance. This results in higher reactivity in nucleophilic substitution reactions but lower thermal stability compared to the trimethyl analog.
- 3,3-Dimethyl-5-phenyl-3H-pyrazole 1,2-dioxide : The phenyl group enhances aromatic stacking interactions but decreases solubility in polar solvents.
Non-Dioxidated Pyrazoles 3,3,5-Trimethyl-1H-pyrazole: Absence of the dioxide moiety increases electron density at the pyrazole ring, making it more prone to electrophilic aromatic substitution. The dioxide group in 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide stabilizes negative charge, favoring metal coordination.
Quaternary Ammonium Compounds (QACs)
While structurally distinct, QACs like benzalkonium chloride (BAC-C12) share functional similarities in surfactant applications. For instance, BAC-C12 exhibits a critical micelle concentration (CMC) of 8.3–8.0 mM via spectrofluorometry and tensiometry, whereas pyrazole dioxides typically show lower CMC values due to weaker amphiphilicity .
Table 1: Key Comparative Properties
| Compound | Solubility (Polar Solvents) | Thermal Stability (°C) | CMC (mM) | Reactivity in Metal Coordination |
|---|---|---|---|---|
| 3,3,5-Trimethyl-3H-pyrazole 1,2-dioxide | Moderate | 180–200 | N/A | High (dioxide stabilization) |
| 3,5-Dimethyl-1H-pyrazole 1,2-dioxide | High | 150–170 | N/A | Moderate |
| Benzalkonium Chloride (BAC-C12) | High | Decomposes at 100 | 8.3–8.0 | Low |
Research Findings and Methodological Considerations
- Structural Similarity Metrics: Computational methods (e.g., Tanimoto coefficients, molecular fingerprinting) highlight that 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide shares <50% similarity with non-dioxidated pyrazoles but >70% with other pyrazole dioxides. This underscores the critical role of the dioxide group in defining reactivity .
- Synthetic Applications: The trimethyl derivative demonstrates superior ligand properties in transition-metal complexes compared to its dimethyl analog, as evidenced by higher catalytic turnover in cross-coupling reactions.
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